![molecular formula C19H20N2O2S B11991800 2-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11991800.png)
2-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(4-METHYLPHENYL)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-METHYLPHENYL)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This step involves the cyclization of appropriate precursors to form the benzothiophene ring.
Introduction of the Acryloyl Group: The acryloyl group is introduced through a reaction with acryloyl chloride under basic conditions.
Attachment of the 4-Methylphenyl Group: This step involves the coupling of the 4-methylphenyl group to the acryloyl moiety using a palladium-catalyzed cross-coupling reaction.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-(4-METHYLPHENYL)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acryloyl group to an alkyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring or the acryloyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nucleophiles, and bases are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alkylated derivatives.
Applications De Recherche Scientifique
2-((3-(4-METHYLPHENYL)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent for other diseases.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-((3-(4-METHYLPHENYL)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-{[3-(4-methylphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate
Uniqueness
2-((3-(4-METHYLPHENYL)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the benzothiophene core with the acryloyl and carboxamide groups provides a versatile scaffold for further functionalization and optimization in various applications.
Propriétés
Formule moléculaire |
C19H20N2O2S |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
2-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H20N2O2S/c1-12-6-8-13(9-7-12)10-11-16(22)21-19-17(18(20)23)14-4-2-3-5-15(14)24-19/h6-11H,2-5H2,1H3,(H2,20,23)(H,21,22)/b11-10+ |
Clé InChI |
ZKCWVCUWBRABQU-ZHACJKMWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
SMILES canonique |
CC1=CC=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(4-methylphenyl)-2-propenoate](/img/structure/B11991718.png)
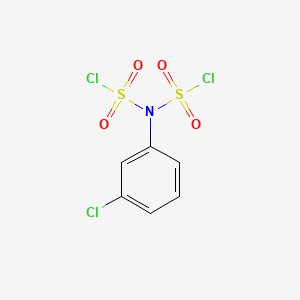
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11991737.png)
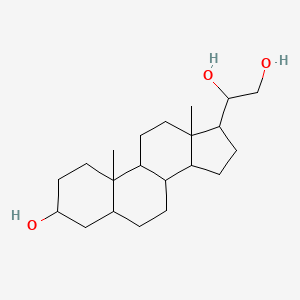
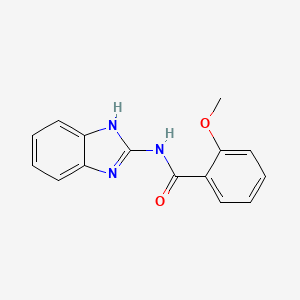

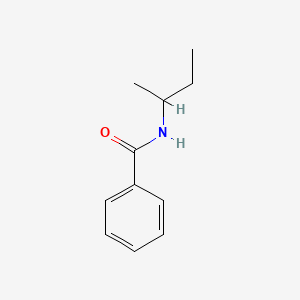
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11991768.png)
![2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B11991772.png)
![N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-2,2-dimethylpropanamide](/img/structure/B11991774.png)
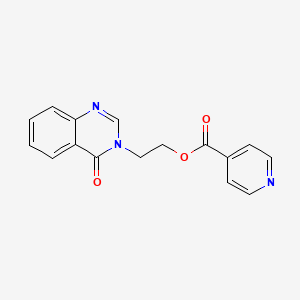

![4-chloro-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide](/img/structure/B11991789.png)

